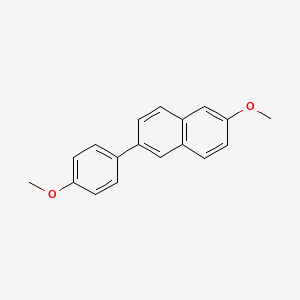

2-Methoxy-6-(4-methoxyphenyl)naphthalene

Description

Properties

CAS No. |

59115-47-8 |

|---|---|

Molecular Formula |

C18H16O2 |

Molecular Weight |

264.3 g/mol |

IUPAC Name |

2-methoxy-6-(4-methoxyphenyl)naphthalene |

InChI |

InChI=1S/C18H16O2/c1-19-17-8-5-13(6-9-17)14-3-4-16-12-18(20-2)10-7-15(16)11-14/h3-12H,1-2H3 |

InChI Key |

MNBOGGWWWXXYKJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Type and Position

- 2-Methoxy-6-(1-(2,4,6-trimethoxyphenyl)ethyl)naphthalene (45) : Synthesized via radical-polar crossover using Ir(dF-ppy)₃ catalysis. The bulky 2,4,6-trimethoxyphenyl group impacts steric hindrance and solubility, yielding a white solid .

- (E)-2-Methoxy-6-(4-methylstyryl)naphthalene (3z): Prepared via nickel-catalyzed Suzuki-Miyaura coupling, achieving 78% yield.

- 2-Methoxy-6-(4-methoxyphenyl)benzoic acid (3ba) : Synthesized via ruthenium-catalyzed C–H arylation, highlighting the versatility of introducing aryl groups at specific positions .

Substituent Effects on Physical Properties

Key Insight: Bulky substituents (e.g., trimethoxyphenyl in 45) increase steric hindrance, often resulting in crystalline solids, while smaller groups (e.g., phenoxyethyl in 46) yield oils.

Anti-Inflammatory Activity

Morpholinopyrimidine derivatives containing the 2-methoxy-6-(4-methoxyphenyl) moiety, such as compound V4, exhibit anti-inflammatory activity by inhibiting nitric oxide (NO) production at non-cytotoxic concentrations . This contrasts with simpler analogs (e.g., 2-methoxy-6-vinylnaphthalene in ), which lack reported bioactivity.

Electronic and Material Properties

- 1,4-Bis(4-methoxyphenyl)naphthalene (): Features two 4-methoxyphenyl groups at the 1- and 4-positions of naphthalene. Its crystal structure shows intermolecular C–H⋯O interactions, influencing molecular packing for organic electronics .

- 2-Methoxy-6-(4'-hexylphenyl)-naphthalin (): The hexyl chain enhances liquid crystalline behavior, a property absent in the target compound due to its shorter methoxy substituents.

Structural and Analytical Characterization

Spectroscopic Data

Compounds like 45, 46, and 47 are characterized via ¹H/¹³C NMR, HRMS, and FTIR to confirm regioselectivity and purity . For example:

- Compound 45 : Distinct methoxy peaks in NMR (δ ~3.8–4.0 ppm).

- (E)-3z : Single diastereomer confirmed by ¹H NMR, critical for stereospecific applications .

Crystallographic Studies

Q & A

Q. What are the established methods for synthesizing 2-Methoxy-6-(4-methoxyphenyl)naphthalene, and how can experimental design optimize yield?

Synthesis typically involves Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling to introduce the 4-methoxyphenyl group to the naphthalene backbone. Methoxy groups are often protected during synthesis to avoid side reactions. Experimental optimization includes varying catalysts (e.g., palladium for cross-coupling), solvent polarity, and reaction temperature. For example, radical-polar crossover strategies using photoredox catalysis (as seen in analogous naphthalene derivatives) can enhance regioselectivity . Yield improvements may require iterative adjustment of stoichiometry and purification via column chromatography or recrystallization.

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Mass spectrometry (MS): Electron ionization (EI-MS) provides molecular ion peaks and fragmentation patterns to confirm molecular weight and substituent positions .

- Nuclear Magnetic Resonance (NMR): H and C NMR identify methoxy groups (δ ~3.8–4.0 ppm for H) and aromatic proton environments. 2D techniques (COSY, HSQC) resolve overlapping signals in the naphthalene core .

- X-ray crystallography: Programs like SHELXL refine crystal structures, resolving bond lengths and angles to validate stereoelectronic effects .

Q. How do researchers assess the basic toxicological profile of this compound?

Systematic toxicological reviews follow protocols outlined in ATSDR Toxicological Profiles:

- Inclusion criteria: Prioritize studies on inhalation, oral, or dermal exposure routes in humans or lab mammals, focusing on endpoints like hepatic/renal effects (Table B-1) .

- Risk of bias assessment: Use questionnaires (Table C-6/C-7) to evaluate randomization, blinding, and outcome reporting in animal/human studies .

- Confidence ratings: Classify studies as "High" (4/4 bias criteria met) to "Very Low" (≤1 criteria met) to weight evidence reliability .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of this compound in plant extracts?

In Chromolaena odorata root extracts, this compound (5.6% abundance) contributes to antimicrobial and antioxidant activities. Bioassay-guided fractionation isolates the compound, followed by in vitro testing (e.g., DPPH scavenging for antioxidants, MIC assays against pathogens). Mechanistic studies may involve molecular docking to predict interactions with bacterial enzymes or ROS-scavenging pathways .

Q. How can researchers resolve contradictions in reported toxicity data for naphthalene derivatives?

Discrepancies often arise from variability in exposure models (e.g., in vivo vs. in vitro) or metabolite reactivity. Strategies include:

- Dose-response reanalysis: Compare LOEL/NOAEL values across studies, adjusting for interspecies metabolic differences (e.g., murine vs. human CYP450 activity) .

- Meta-analysis: Pool data using tools like the ATSDR’s eight-step framework (Steps 4–8) to harmonize outcomes like hematological effects .

- In silico modeling: Predict metabolite toxicity via QSAR models to identify reactive intermediates (e.g., epoxides) that may explain divergent results .

Q. What advanced methodologies validate crystallographic data for this compound?

Beyond SHELXL refinement:

- Twinned data refinement: Use SHELXE for high-resolution twinned datasets, common in naphthalene derivatives due to planar stacking .

- Hirshfeld surface analysis: Quantify intermolecular interactions (e.g., C-H···π bonds) to explain packing motifs and stability .

- ORTEP-3 GUI: Visualize thermal ellipsoids to assess positional disorder, especially in methoxy groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.